

# The Dichotomous Role of P17 Peptides in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | P17 Peptide |           |
| Cat. No.:            | B15541828   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The designation "**P17 peptide**" is applied to several distinct molecules with profoundly different, often opposing, roles in the regulation of angiogenesis. This technical guide provides an indepth exploration of three such peptides: the pro-angiogenic HIV-1 matrix protein p17, the antiangiogenic Transforming Growth Factor-beta (TGF- $\beta$ ) inhibitory peptide P17, and the antiangiogenic Avian Reovirus p17. This document elucidates their respective mechanisms of action, details the signaling pathways involved, presents quantitative data from key studies, and provides comprehensive experimental protocols for their investigation. The aim is to offer a clear and detailed resource for researchers and drug development professionals working in the field of angiogenesis.

## Introduction: The P17 Peptide Conundrum

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Its modulation presents a key therapeutic target for diseases ranging from ischemic cardiovascular conditions to cancer. The term "P17 peptide" appears in scientific literature in reference to at least three different peptides, each with a unique and potent effect on angiogenesis. Understanding the specific identity and function of the P17 peptide in question is therefore crucial for accurate research and therapeutic development. This guide will separately address each of these molecules to provide clarity and a comprehensive overview.



- HIV-1 Matrix Protein p17 (p17): A viral protein that acts as a virokine, promoting angiogenesis by interacting with chemokine and growth factor receptors on endothelial cells.
- TGF-β Inhibitory Peptide P17: A synthetic peptide designed to block the signaling of TGF-β, a key cytokine in angiogenesis and fibrosis, thereby inhibiting neovascularization.
- Avian Reovirus p17 (ARV p17): A non-structural viral protein that exhibits anti-angiogenic properties by upregulating the tumor suppressor dipeptidyl peptidase 4 (DPP4).

### HIV-1 Matrix Protein p17: A Pro-Angiogenic Virokine

The Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 is a 132-amino acid protein that, beyond its structural role in the virus life cycle, is released from infected cells and can be detected in the blood of patients. Extracellular p17 functions as a virokine, mimicking the activity of host cytokines to dysregulate cellular processes, including angiogenesis. This activity is implicated in the pathogenesis of HIV-associated vascular diseases and malignancies.

#### **Mechanism of Action and Signaling Pathways**

HIV-1 p17 promotes angiogenesis primarily by engaging chemokine receptors CXCR1 and CXCR2, and the Epidermal Growth Factor Receptor (EGFR) on endothelial cells.[1][2][3][4][5]

- CXCR1/CXCR2 Pathway: p17 binds to CXCR1 and CXCR2, receptors whose natural ligand is the pro-angiogenic chemokine Interleukin-8 (IL-8).[2][3][4][5] This interaction triggers downstream signaling cascades involving Phosphoinositide 3-kinase (PI3K) and Akt.[3][4][6] [7] Activated Akt then leads to the phosphorylation and activation of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4][6][7] The activation of the PI3K/Akt/ERK axis is crucial for endothelial cell migration, proliferation, and tube formation.[3][4][6][7]
- EGFR Pathway: In the context of the central nervous system, p17 has been shown to induce angiogenesis in brain endothelial cells by activating EGFR-1.[1] This leads to the phosphorylation of downstream intermediates including ERK1/2, Focal Adhesion Kinase (FAK), Phospholipase C-gamma (PLC-γ), and Protein Kinase C-beta (PKC-β), all of which contribute to the angiogenic phenotype.[1]



## **Visualizing the Signaling Pathways**



Click to download full resolution via product page

Caption: HIV-1 p17 pro-angiogenic signaling pathways.

## **Quantitative Data Summary**



| Assay Type               | Cell Type        | P17<br>Concentration | Observation                                      | Reference |
|--------------------------|------------------|----------------------|--------------------------------------------------|-----------|
| Tube Formation           | HUVECs           | 2.5 ng/mL            | Minimum concentration for angiogenic activity    | [2]       |
| Tube Formation           | HUVECs           | 10 ng/mL             | Peak angiogenic potency                          | [2]       |
| Aortic Ring<br>Assay     | Rat Aortic Rings | 10 ng/mL             | 45 ± 6<br>microvessels (vs.<br>5 ± 4 in control) | [2]       |
| In vivo Matrigel<br>Plug | Nude Mice        | 100 ng/mL            | Significant<br>angiogenesis<br>observed          | [3]       |
| In vivo Matrigel<br>Plug | Nude Mice        | 200 ng/mL            | Readily<br>observable<br>angiogenesis            | [3]       |

## **Key Experimental Protocols**

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs), low passage
- Endothelial Basal Medium (EBM) with 0.5% Fetal Bovine Serum (FBS)
- Growth factor-reduced Matrigel or similar basement membrane extract (BME)
- 96-well tissue culture plates
- Recombinant HIV-1 p17 protein



#### · Protocol:

- Thaw Matrigel on ice overnight at 4°C.
- Pipette 50 μL of cold Matrigel into each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Culture HUVECs to 70-80% confluency. Prior to the assay, starve the cells in EBM with 0.5% FBS for 16-24 hours.
- $\circ$  Harvest HUVECs using trypsin and resuspend them in EBM with 0.5% FBS at a density of 1 x 10<sup>5</sup> to 1.5 x 10<sup>5</sup> cells/mL.
- Add 100 μL of the HUVEC suspension to each Matrigel-coated well.
- Add HIV-1 p17 to the desired final concentrations (e.g., 2.5, 10, 50 ng/mL). Include a
  vehicle control (e.g., PBS).
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualize and photograph the formation of tube-like structures using an inverted microscope.
- Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

This assay provides a more complex, organotypic model of angiogenesis.

#### Materials:

- Thoracic aortas from 1-2 month old rats or mice
- Serum-free EBM
- Matrigel or Type I Collagen



- 48-well tissue culture plates
- Surgical instruments (forceps, scissors)
- Recombinant HIV-1 p17 protein

#### Protocol:

- Humanely euthanize the animal and aseptically excise the thoracic aorta.
- Place the aorta in a petri dish containing cold, sterile serum-free EBM.
- Under a dissecting microscope, carefully remove periaortic fibro-adipose tissue.
- Cross-section the aorta into 1-1.5 mm thick rings.
- Rinse the rings multiple times with fresh, cold EBM.
- $\circ$  Coat the wells of a 48-well plate with 100  $\mu L$  of Matrigel or collagen and allow it to polymerize at 37°C for 30 minutes.
- Place one aortic ring in the center of each well.
- Overlay the ring with an additional 100 μL of Matrigel/collagen.
- After polymerization, add 500 μL of EBM containing the desired concentration of HIV-1 p17 (e.g., 10 ng/mL) or vehicle control.
- Incubate at 37°C, 5% CO2. Replace the medium every 2-3 days.
- Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
- Capture images using a phase-contrast microscope and quantify the extent of sprouting by measuring the area or length of the outgrowths.

## TGF-β Inhibitory Peptide P17: An Anti-Angiogenic Agent



In contrast to HIV-1 p17, a different peptide also designated P17 (sequence: KRIWFIPRSSWYERA) functions as a potent inhibitor of angiogenesis. This peptide was identified from a phage display library and acts by antagonizing the signaling of Transforming Growth Factor-beta (TGF- $\beta$ ).[8] It is often studied alongside another TGF- $\beta$  inhibitor, P144. Its anti-angiogenic properties make it a candidate for therapies targeting diseases characterized by pathological neovascularization, such as wet age-related macular degeneration (AMD) and cancer.[9][10][11]

#### **Mechanism of Action and Signaling Pathways**

TGF- $\beta$  is a pleiotropic cytokine with complex, context-dependent effects on angiogenesis. In many pathological settings, it promotes angiogenesis by upregulating pro-angiogenic factors. The **P17 peptide** inhibits this process by blocking TGF- $\beta$  from binding to its receptors.

- Inhibition of TGF-β Signaling: P17 directly antagonizes TGF-β1, -β2, and -β3, preventing the activation of the TGF-β receptor complex.[8]
- Downregulation of Pro-Angiogenic Factors: By blocking the TGF-β pathway, P17 leads to the reduced expression of key angiogenic mediators, including:
  - Vascular Endothelial Growth Factor (VEGF): A primary driver of endothelial cell proliferation and permeability.[9][11]
  - Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and angiogenesis.[9][11]
  - Matrix Metalloproteinases (MMP-2, MMP-9): Enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion.[9][11]
- Inhibition of Smad2 Phosphorylation: The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 (pSMAD2/3). P17 treatment leads to a decrease in the levels of phosphorylated Smad2, confirming its inhibitory effect on the pathway.[9][11][12]

#### **Visualizing the Signaling Pathway**





Click to download full resolution via product page

Caption:  $TGF-\beta$  inhibitory P17 anti-angiogenic signaling.

**Ouantitative Data Summary** 

| Model                          | Treatment<br>Group        | P17 Dose/Concentr ation        | Observation                                                              | Reference   |
|--------------------------------|---------------------------|--------------------------------|--------------------------------------------------------------------------|-------------|
| Laser-Induced<br>CNV (Rat)     | Intravenous (IV-<br>17)   | 1 mg/ml (0.2 ml<br>injections) | Decreased VEGF & COX-2 gene expression; Decreased pSMAD-2 protein levels | [9][11][12] |
| Laser-Induced<br>CNV (Rat)     | Intravitreal (IVT-<br>17) | 20 mg/ml (7 μl<br>injection)   | Decreased MMP-2 gene expression; Decreased VEGF protein expression       | [9][11][12] |
| Peritoneal<br>Dialysis (Mouse) | Intraperitoneal           | Not specified                  | Significantly reduced number of CD31+ vessels                            | [13]        |



#### **Key Experimental Protocols**

This is a standard model for studying wet AMD.

- Materials:
  - Long Evans rats (or other pigmented rat strain)
  - Diode laser (e.g., 532 nm or 810 nm) connected to a slit lamp
  - Fundus camera/fluorescein angiography system
  - o Anesthetics (e.g., ketamine/xylazine cocktail)
  - Tropicamide (for pupil dilation)
  - TGF-β inhibitory P17 peptide
- Protocol:
  - Anesthetize the rat and dilate its pupils with tropicamide.
  - Position the rat at the slit lamp. Use a coverslip with coupling gel on the cornea to visualize the fundus.
  - Deliver 4-6 laser spots (e.g., 75 μm spot size, 0.05-0.1 sec duration, 250 mW power) to the posterior pole of each eye, surrounding the optic nerve. Successful rupture of Bruch's membrane is indicated by the appearance of a small bubble.
  - Administer P17 via the desired route (intravenous or intravitreal) at the specified time points post-laser (e.g., treatment can start 16 days post-laser to assess effects on established lesions).
  - Monitor the development and size of CNV lesions weekly using fluorescein angiography for 2-4 weeks.
  - At the end of the study, euthanize the animals and collect the eyes.
  - Dissect the RPE-choroid-sclera complex for analysis.



 Perform Western blotting for VEGF and pSMAD-2, or RT-PCR for gene expression analysis.

This protocol detects the activation state of the TGF-β pathway.

- Materials:
  - Cell or tissue lysates (e.g., from the CNV model)
  - RIPA buffer supplemented with phosphatase and protease inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and running buffer
  - PVDF membrane
  - Transfer buffer
  - Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
  - Primary antibodies: Rabbit anti-pSMAD2 (Ser465/467), Rabbit anti-total SMAD2
  - HRP-conjugated anti-rabbit secondary antibody
  - Enhanced Chemiluminescence (ECL) substrate
- Protocol:
  - Lyse cells or homogenized tissue in ice-cold RIPA buffer with inhibitors.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  - Determine the protein concentration of the supernatant using a BCA assay.
  - Normalize protein concentrations for all samples and add Laemmli sample buffer.
     Denature by boiling at 95-100°C for 5 minutes.



- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-pSMAD2 antibody (diluted in 5% BSA/TBST) overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 8.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD2.

## Avian Reovirus p17 (ARV p17): An Anti-Angiogenic Viral Protein

Avian reovirus (ARV) is an oncolytic virus, and its non-structural protein p17 has been identified as a potent inhibitor of angiogenesis.[1][14][15] This activity contributes to its overall anti-tumor effects. Unlike the other **P17 peptides**, ARV p17 exerts its function by inducing the secretion of an endogenous angiogenesis inhibitor.

## **Mechanism of Action and Signaling Pathways**

The anti-angiogenic effect of ARV p17 is mediated by the upregulation and secretion of Dipeptidyl Peptidase 4 (DPP4), also known as CD26.[1][2][15]

- Upregulation of DPP4: ARV p17, when expressed in or introduced to endothelial cells, increases the transcription and release of DPP4.[1][2][15]
- DPP4-Mediated Inhibition: Secreted DPP4 acts as a tumor suppressor and anti-angiogenic factor. While the precise downstream mechanism of DPP4's anti-angiogenic effect is still



under investigation, it is known to impair endothelial cell migration, capillary-like structure formation, and sprouting angiogenesis.[1][2][15]

• Insensitivity to Pro-Angiogenic Factors: The presence of ARV p17 renders endothelial cells insensitive to potent pro-angiogenic stimuli such as VEGF-A and FGF-2.[1][15]

#### **Visualizing the Logical Workflow**



Click to download full resolution via product page

Caption: ARV p17 anti-angiogenic logical workflow.

**Ouantitative Data Summary** 

| Assay Type           | Cell Type              | Treatment                                                  | Observation                                                | Reference |
|----------------------|------------------------|------------------------------------------------------------|------------------------------------------------------------|-----------|
| ELISA                | HUVECs                 | Recombinant<br>GST-ARV p17                                 | Significant increase of soluble DPP4 in conditioned medium | [2]       |
| Migration Assay      | HUVECs                 | Conditioned<br>medium from<br>ARV p17-<br>expressing cells | Impaired<br>capacity to repair<br>wounded<br>monolayer     | [2]       |
| Aortic Ring<br>Assay | Murine Aortic<br>Rings | Recombinant<br>GST-ARV p17                                 | Inhibition of neovessel formation induced by FGF-2         | [14]      |

#### **Key Experimental Protocols**



This assay quantifies the amount of DPP4 released by endothelial cells in response to ARV p17.

- Materials:
  - HUVECs
  - Endothelial cell culture medium
  - Recombinant ARV p17 protein (e.g., GST-ARV p17) and control protein (e.g., GST)
  - Human DPP4 ELISA kit
- · Protocol:
  - Seed HUVECs in a culture plate and grow to near confluency.
  - Wash the cells with PBS and replace the medium with serum-free medium.
  - Treat the cells with recombinant ARV p17 or a control protein for 24-48 hours.
  - Collect the conditioned medium from the cell cultures.
  - Centrifuge the medium to remove any cells or debris.
  - Perform the DPP4 ELISA on the clarified conditioned medium according to the manufacturer's instructions.
  - Measure the absorbance using a plate reader and calculate the concentration of DPP4 based on a standard curve.

This assay measures the effect of ARV p17-conditioned medium on the migratory capacity of endothelial cells.

- Materials:
  - HUVECs
  - Culture plates (e.g., 24-well plates)



- Pipette tips (e.g., p200) for creating the scratch
- Conditioned medium from ARV p17-expressing cells and control cells
- · Protocol:
  - Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
  - Create a linear scratch or "wound" in the monolayer using a sterile p200 pipette tip.
  - Gently wash the wells with PBS to remove detached cells.
  - Replace the medium with conditioned medium from either ARV p17-expressing or control cells.
  - Place the plate on a microscope stage within an incubator or take images at time zero.
  - Acquire images of the same wound area at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
  - Quantify cell migration by measuring the change in the width of the scratch over time using image analysis software. The percentage of wound closure can be calculated.

#### **Conclusion and Future Directions**

The term "P17 peptide" represents a striking example of how a common designation can encompass molecules with diametrically opposed biological functions. HIV-1 p17 is a proangiogenic factor that drives neovascularization through chemokine and growth factor receptor signaling, representing a potential therapeutic target to mitigate HIV-associated pathologies. Conversely, the TGF-β inhibitory peptide P17 and Avian Reovirus p17 are potent antiangiogenic agents, acting through distinct mechanisms—blockade of a key signaling cytokine and induction of an endogenous inhibitor, respectively. These peptides hold promise as therapeutic leads for anti-angiogenic therapies in cancer and ophthalmology.

For researchers and drug developers, the key takeaway is the critical importance of precise molecular identification. Future work should focus on further elucidating the downstream effectors of these peptides, exploring their therapeutic potential in more advanced preclinical models, and developing strategies to optimize their delivery and efficacy while minimizing off-



target effects. This guide serves as a foundational resource to navigate the complexities of **P17 peptide**s and to facilitate continued innovation in the modulation of angiogenesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Avian Reovirus P17 Suppresses Angiogenesis by Promoting DPP4 Secretion | Semantic Scholar [semanticscholar.org]
- 2. Avian Reovirus P17 Suppresses Angiogenesis by Promoting DPP4 Secretion PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenic, lymphangiogenic and adipogenic effects of HIV-1 matrix protein p17 PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and CXCR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulating TGF-β1 Inhibitory Peptides P17 and P144 as a Promising Strategy to Facilitate Their Dissolution and to Improve Their Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Laser-Induced Choroidal Neovascularization in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor-beta inhibition reduces progression of early choroidal neovascularization lesions in rats: P17 and P144 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides PMC [pmc.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Avian Reovirus P17 Suppresses Angiogenesis by Promoting DPP4 Secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dichotomous Role of P17 Peptides in Angiogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541828#p17-peptide-and-its-role-in-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com